Bromine peroxide
Description
Significance of Halogen Chemistry in the Stratosphere and Troposphere
For many years, the primary focus of atmospheric chemistry was on the roles of oxygen, nitrogen, and hydrogen-containing species. nih.gov However, over the past few decades, it has become evident that halogen chemistry, involving elements like chlorine, bromine, and iodine, is of significant importance in both the stratosphere and the troposphere. nih.govacs.org
In the stratosphere, halogen radicals are potent catalysts for ozone destruction. rsc.org The discovery of the Antarctic ozone hole brought the role of chlorine and bromine in stratospheric chemistry to the forefront of atmospheric science. In the troposphere, the layer of the atmosphere closest to the Earth's surface, reactive halogens influence the fate of pollutants, affect the lifetimes of greenhouse gases like methane, and play a role in the formation and destruction of ozone and particulate matter. nih.govacs.org Reactive halogen species, including atomic radicals (Cl, Br, I) and their oxides (e.g., ClO, BrO, IO), are highly reactive and can significantly alter the atmosphere's oxidative capacity, which is its ability to break down pollutants. nih.govacs.org This influence is particularly noted in diverse environments such as the polar regions, the marine boundary layer, and volcanic plumes. nih.govrsc.orgfrontiersin.org
Overview of Bromine Species in Atmospheric Cycles
Bromine enters the atmosphere from both natural and anthropogenic sources. wikipedia.org Natural sources include sea spray aerosols, the production of organobromine compounds by marine life, and emissions from volcanoes. frontiersin.orgwikipedia.org Once in the atmosphere, these bromine-containing compounds undergo chemical transformations, primarily through photolysis (breaking down by sunlight) and reactions with other atmospheric constituents. wikipedia.org
Historical Context of Bromine Peroxide Research in Atmospheric Science
The investigation into the role of bromine in the atmosphere naturally led to the study of the self-reaction of bromine monoxide (BrO + BrO). This reaction is a critical step in bromine-catalyzed ozone destruction. Analogous to the well-studied chlorine chemistry, where the chlorine peroxide dimer (Cl₂O₂) is a key intermediate in ozone depletion, the formation of a this compound species (Br₂O₂) was proposed.
Theoretical and laboratory studies have explored the potential isomers of Br₂O₂, including the symmetrical peroxide BrOOBr and the unsymmetrical BrOBrO. researchgate.net Early kinetic studies of the BrO self-reaction identified two primary product channels: one yielding two bromine atoms and an oxygen molecule (2Br + O₂), and another producing molecular bromine and oxygen (Br₂ + O₂). acs.org The formation of a stable Br₂O₂ dimer that could be photolyzed was considered a potential pathway.
However, computational studies have indicated that the Br-O bond in the BrOOBr isomer is relatively weak. researchgate.net Unlike its chlorine counterpart (Cl₂O₂), which is stable enough to play a significant role in stratospheric ozone loss, the this compound dimer (Br₂O₂) is considered less stable. If formed, it is expected to photolyze rapidly in the sunlit atmosphere. nist.gov While the BrO self-reaction is crucial, particularly at high BrO concentrations found in polar regions and volcanic plumes, the direct atmospheric impact of a long-lived Br₂O₂ species is now considered less significant than other bromine reaction pathways. aeronomie.beresearchgate.net Research has shown that the reaction proceeds through an energetically enriched conformer of BrOOBr, which then quickly dissociates into the final products rather than persisting as a stable molecule in the atmosphere. researchgate.net
Key Atmospheric Bromine Reactions
The following table details several key reactions involving bromine species in the atmosphere, which are fundamental to understanding phenomena like ozone depletion.
| Reaction ID | Reaction | Significance |
| R1 | Br + O₃ → BrO + O₂ | Initiates the catalytic ozone destruction cycle by converting active bromine into bromine monoxide. wikipedia.org |
| R2 | BrO + BrO → 2Br + O₂ | A key self-reaction of BrO, regenerating two bromine atoms to continue the ozone depletion cycle. acs.org |
| R3 | BrO + BrO → Br₂ + O₂ | An alternative channel of the BrO self-reaction, producing molecular bromine which is easily photolyzed. acs.org |
| R4 | Br₂ + hν → 2Br | Photolysis of molecular bromine regenerates two bromine atoms, fueling the "bromine explosion." aeronomie.be |
| R5 | BrO + HO₂ → HOBr + O₂ | Forms hypobromous acid, a key reservoir species that can be photolyzed or react on surfaces. ucl.ac.uk |
| R6 | HOBr + hν → Br + OH | Photolysis of hypobromous acid releases active bromine and a hydroxyl radical. helsinki.fi |
| R7 | BrO + NO₂ + M → BrONO₂ + M | Forms bromine nitrate (B79036), a temporary reservoir species, particularly important in the stratosphere. |
Compound Names
Structure
2D Structure
Properties
Molecular Formula |
BrO2 |
|---|---|
Molecular Weight |
111.9 g/mol |
InChI |
InChI=1S/BrO2/c1-3-2 |
InChI Key |
RVPMRNSNYCGGLE-UHFFFAOYSA-N |
SMILES |
[O]OBr |
Canonical SMILES |
[O]OBr |
Origin of Product |
United States |
Theoretical and Computational Chemistry of Bromine Peroxide
Quantum Mechanical Investigations of Molecular Structure and Isomers
The structure and stability of bromine peroxide (BrOOBr) and its isomers, such as BrOBrO and BrBrO2, have been the subject of numerous theoretical studies employing high-level quantum mechanical methods. These computational approaches are crucial for understanding the properties of these reactive species, which can be challenging to study experimentally.
Ab initio Calculations for Structural Elucidation (e.g., MP2, QCISD(T) levels of theory)
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in elucidating the structures of this compound and its isomers. Methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations and a perturbative treatment of Triple excitations (QCISD(T)) have been widely used. researchgate.netdntb.gov.ua
Studies using the MP2 level of theory with the 6-311+G(2d) basis set have identified three minima on the potential energy surface of Br2O2, which are consistent with findings from density functional theory. researchgate.net More advanced calculations at the QCISD(T)/6-311++G(2df)//QCISD/6-311G*+ΔZPE level of theory have been used to investigate the thermochemistry of reactions involving bromine oxides. researchgate.net For instance, the BrO self-reaction that forms Br2O2 isomers is predicted to be exothermic. researchgate.net
The choice of computational method is critical, as different levels of theory can yield varying results. For example, while MP2 is a valuable tool, higher-level calculations like CCSD(T) are often required for a more reliable study of the energetics of these systems. researchgate.netacs.org
Table 1: Comparison of Calculated Geometries for BrOOBr
| Method/Basis Set | r(Br-O) (Å) | r(O-O) (Å) | ∠(Br-O-O) (°) | Dihedral ∠(Br-O-O-Br) (°) | Reference |
| MP2/AREP-TZ(2df) | 1.868 | 1.458 | 110.1 | 84.8 | acs.org |
| B3LYP/AREP-TZ(2df) | 1.889 | 1.493 | 108.9 | 84.0 | acs.org |
| B3LYP/6-311++G(3df,3pd) | 1.888 | 1.491 | 109.1 | 84.3 | acs.org |
Density Functional Theory (DFT) Studies of Geometric and Electronic Structures
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the geometric and electronic structures of bromine-containing compounds. mdpi.comresearchgate.net The B3LYP functional, in particular, has been frequently employed in conjunction with various basis sets to investigate bromine oxides. researchgate.netacs.org
DFT calculations have been used to optimize the geometries of BrOOBr and its isomers, providing insights into bond lengths and angles. acs.org For example, a comparison between B3LYP and MP2 results for BrOOBr shows that while there is good agreement in the dihedral angle, there are notable differences in the O-O bond lengths. acs.org DFT methods have also been crucial in studying the electronic properties and relative stabilities of different isomers. semanticscholar.org
However, it has been noted that some common DFT functionals may incorrectly predict the ground state of solid bromine, suggesting that care must be taken in selecting the appropriate functional for these systems. researchgate.net Hybrid functionals and long-range corrected functionals often provide more accurate results. researchgate.net
Table 2: Calculated Relative Stabilities of Br2O2 Isomers (kcal/mol)
| Isomer | Relative Energy (MP2) | Relative Energy (B3LYP) | Reference |
| BrOOBr | 0.0 | 0.0 | acs.org |
| BrOBrO | 17.5 | 18.0 | acs.org |
| BrBrO2 | 26.2 | 27.6 | acs.org |
Characterization of Potential Energy Surfaces (PES) for Br2O2 and related species
The potential energy surface (PES) provides a comprehensive picture of the energy of a molecular system as a function of its geometry, mapping out reactants, products, intermediates, and transition states. libretexts.orgwayne.eduwikipedia.org For the Br2O2 system, ab initio calculations have been used to construct and explore the PES. researchgate.netresearchgate.net
These studies involve locating the stationary points (minima and saddle points) on the surface to understand reaction pathways and isomerization processes. researchgate.net For instance, an analytical PES was constructed based on ab initio results at the MP2 level to perform quasiclassical trajectory calculations for the self-reaction of the BrO radical. researchgate.net The characterization of the PES is essential for understanding the dynamics of reactions involving this compound and its isomers. sydney.edu.au
Spectroscopic Parameter Prediction through Computational Methods
Computational chemistry plays a vital role in predicting spectroscopic parameters, which can aid in the experimental identification and characterization of transient species like this compound.
Calculation of Harmonic Frequencies and Vibrational Modes
The calculation of harmonic vibrational frequencies is a standard output of quantum chemical calculations and is essential for characterizing stationary points on the PES as either minima (all real frequencies) or transition states (one imaginary frequency). semanticscholar.orgwikipedia.org These calculated frequencies can be compared with experimental infrared and Raman spectra to identify molecules.
For this compound and its isomers, harmonic frequencies have been calculated using both ab initio methods like MP2 and DFT methods like B3LYP. acs.orgnist.govacs.org The calculated frequencies provide insight into the vibrational modes of the molecule, such as stretching and bending motions. wikipedia.org It has been observed that for BrOOBr, MP2 calculations predict a higher O-O stretching frequency compared to B3LYP calculations. acs.org
Table 3: Calculated Harmonic Vibrational Frequencies (cm⁻¹) for BrOOBr
| Mode Description | MP2/AREP-TZ(2df) | B3LYP/AREP-TZ(2df) | Reference |
| Symmetric Br-O Stretch | 573 | 529 | acs.org |
| O-O Stretch | 889 | 792 | acs.org |
| Symmetric Br-O-O Bend | 306 | 293 | acs.org |
| Torsion | 99 | 99 | acs.org |
| Antisymmetric Br-O Stretch | 586 | 553 | acs.org |
| Antisymmetric Br-O-O Bend | 300 | 285 | acs.org |
Prediction of Electronic Spectra and Photochemical Properties
Computational methods can also predict electronic spectra by calculating the energies of excited electronic states. rsc.orgworldscientific.com This is particularly important for understanding the photochemistry of molecules like this compound, as absorption of UV or visible light can lead to bond cleavage and subsequent chemical reactions. nih.gov
Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. acs.org Such calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, providing a theoretical spectrum that can be compared with experimental data. rsc.org For instance, computational chemistry has been used to predict the electronic spectra of various bromine-containing species to understand reaction mechanisms in solution. rsc.org The photochemical properties of bromine compounds are of significant interest due to their role in atmospheric chemistry. nih.gov
Thermochemical Calculations and Energetics of Formation/Decomposition
Thermochemical calculations are crucial for determining the feasibility and energy changes associated with the formation and decomposition of this compound and its isomers.
Theoretical studies have been conducted to estimate the heats of formation (ΔHf°) for various isomers of Br₂O₂. High-level ab initio electronic structure calculations have been employed to determine the thermodynamics of several halogen dioxide isomers. Among the Br₂O₂ isomers, BrOOBr is predicted to be the most stable. At 298 K, it is more stable than BrBrO₂ and BrOBrO by 8.5 and 9.3 kcal/mol, respectively. researchgate.net Density functional theory (DFT) calculations have also been used to investigate the equilibrium structure and heat of formation for Br₂O₄ and Br₂O₅ molecules, providing context for the stability of bromine oxides. researchgate.net
The self-reaction of bromine monoxide (BrO) is a key process in the formation of this compound isomers. Calculations at the QCISD(T)/6-311++G(2df)//QCISD/6-311G*+ΔZPE level of theory indicate that the BrO self-reaction to form Br₂O₂ isomers is exothermic, with reaction enthalpies ranging from -6.8 to -22.0 kcal/mol. researchgate.net In contrast, the reaction BrO + BrO → Br + OBrO is predicted to be endothermic by 3.8 kcal/mol. researchgate.net The reaction of BrO with OBrO to form Br₂O and O₂ is significantly exothermic, with a calculated reaction enthalpy of -43.0 kcal/mol, which aligns well with experimental findings. researchgate.net
Table 1: Calculated Heats of Formation and Reaction Enthalpies for this compound and Related Species This table is interactive. Users can sort and filter the data as needed.
| Species/Reaction | Property | Calculated Value (kcal/mol) | Method | Source |
| BrOOBr | Relative Stability vs. BrBrO₂ | -8.5 | High-level ab initio | researchgate.net |
| BrOOBr | Relative Stability vs. BrOBrO | -9.3 | High-level ab initio | researchgate.net |
| BrO + BrO → Br₂O₂ isomers | Reaction Enthalpy | -6.8 to -22.0 | QCISD(T) | researchgate.net |
| BrO + BrO → Br + OBrO | Reaction Enthalpy | 3.8 | QCISD(T) | researchgate.net |
| BrO + OBrO → Br₂O + O₂ | Reaction Enthalpy | -43.0 | QCISD(T) | researchgate.net |
| BrOOBr | Heat of Formation (0 K) | 46.1 | DFT | researchgate.net |
Bond dissociation energy (BDE) is a critical parameter for assessing the stability of a molecule. For the isomers of this compound, theoretical calculations have provided estimates of their BDEs. The weakest bond in the most stable isomer, BrOOBr, is the O-Br bond, with a calculated BDE of 15.9 kcal/mol. researchgate.net In the BrOBrO isomer, the central O-Br bond is the most labile, with a BDE of 12.6 kcal/mol. researchgate.net For comparison, the Br-Br bond in BrBrO₂ has a BDE of 19.1 kcal/mol. researchgate.net The relatively low BDE of the peroxide O-O bond, approximately 35 kcal/mol, is a general characteristic of peroxides and contributes to their reactivity. masterorganicchemistry.com
The stability of this compound isomers is also influenced by their geometry. For BrOOBr, theoretical calculations have optimized the geometries of its trans, cis, and twist forms at the CCSD(T) level of theory. These calculations indicate that the twist form is the most stable conformation. researchgate.net
Table 2: Calculated Bond Dissociation Energies (BDEs) for Br₂O₂ Isomers This table is interactive. Users can sort and filter the data as needed.
| Isomer | Bond | BDE (kcal/mol) | Source |
| BrOOBr | O-Br | 15.9 | researchgate.net |
| BrOBrO | Central O-Br | 12.6 | researchgate.net |
| BrBrO₂ | Br-Br | 19.1 | researchgate.net |
Computational studies have explored the thermodynamic feasibility of various reaction pathways involving this compound. The formation of Br₂O₂ isomers from the self-reaction of BrO radicals is thermodynamically favorable due to its exothermic nature. researchgate.net However, the subsequent decomposition pathways and reactions with other atmospheric species determine the ultimate fate of these molecules.
For instance, the reaction of BrO radicals can proceed through two main channels: one producing atomic bromine and BrOO, and a more exothermic molecular elimination channel yielding Br₂ and O₂. cdnsciencepub.com The BrOO radical formed in the first channel is known to be unstable and readily decomposes to Br and O₂. cdnsciencepub.com The formation of tetroxide intermediates in the recombination of peroxyl radicals is also a thermodynamically feasible process. acs.org
The hydrolysis of Br₂O₃ isomers, such as O(BrO)₂, has also been investigated. The condensation of two bromous acid (HOBrO) molecules can lead to the formation of O(BrO)₂. mst.eduacs.orgresearchgate.netnih.gov This anhydride (B1165640) is kinetically and thermodynamically unstable and can hydrolyze to form hypobromous acid (HOBr) and bromic acid (HBrO₃). acs.orgresearchgate.net
Reaction Dynamics and Transition State Analysis
Understanding the dynamics of reactions involving this compound requires going beyond simple energetics to explore the potential energy surface (PES) and identify transition states.
Quasiclassical trajectory (QCT) calculations are a powerful tool for studying the kinetics of gas-phase reactions. cdnsciencepub.com These calculations simulate the classical trajectories of atoms and molecules on a given potential energy surface to determine reaction probabilities and rate coefficients. cdnsciencepub.com For the BrO self-reaction, QCT studies have been performed on an analytical potential energy surface derived from ab initio results for the three isomers of (BrO)₂. cdnsciencepub.com
These calculations show that the reaction proceeds through the formation of a non-planar BrOOBr intermediate. cdnsciencepub.com This intermediate can then either decompose into BrOO + Br or undergo bimolecular elimination to form Br₂ + O₂. cdnsciencepub.com The QCT results indicate a mild dependence of the reaction on the initial vibrational energy of the reactants. cdnsciencepub.com The distribution of the total available energy into the products' vibrational, rotational, and translational modes has also been analyzed. cdnsciencepub.com
Transition State Theory (TST) is another fundamental approach used to calculate reaction rate constants. TST assumes that the system reaches a state of quasi-equilibrium between the reactants and the transition state, which is the point of highest energy along the reaction coordinate. libretexts.org The rate constant is then determined by the flux of molecules passing through this transition state. libretexts.org
TST has been applied to various reactions relevant to atmospheric chemistry, including those involving bromine species. For the BrO + HO₂ reaction, a two-transition-state model has been employed, with an outer and an inner transition state. The inner transition state was identified as the primary bottleneck for the reaction. rsc.org The rate coefficients for this reaction in the presence of a single water molecule have also been calculated using TST with a Wigner tunneling correction. researchsquare.com
For complex reactions, identifying the correct transition states is crucial. For the reaction between BrO and ClO radicals, the geometries of possible transition states and energy minima on the potential energy surface have been identified using second-order Møller-Plesset perturbation theory. acs.org These calculations help in understanding the mechanism and kinetics of such stratospherically important reactions. acs.org
List of Chemical Compounds
| Compound Name | Formula |
| Bromic acid | HBrO₃ |
| Bromine | Br₂ |
| Bromine monoxide | BrO |
| This compound | Br₂O₂ |
| Bromous acid | HOBrO |
| Hypobromous acid | HOBr |
| Oxygen | O₂ |
| Bromochloroperoxide | BrOOCl |
| Bromine dioxide | BrO₂ |
| Dibromine monoxide | Br₂O |
| Bromine (IV) oxide | BrO₂ |
| Bromoperoxyl | BrO₂ |
| Bromosyloxidanyl | OBrO |
| Dioxido-lambda5-bromanyl | OBrO |
| Bromyl radical | BrO₂ |
| Bromine chloride | BrCl |
| Chlorine monoxide | ClO |
| Ethylperoxy radical | C₂H₅O₂ |
| Ethyl radical | C₂H₅ |
| Hydroperoxyl radical | HO₂ |
| Hydrogen bromide | HBr |
| Ozone | O₃ |
| Hydroxyl radical | OH |
| Deuterium bromide | DBr |
| Deuterated hydroxyl radical | OD |
| Deuterated hydroperoxyl radical | DO₂ |
| Deuterium oxide | D₂O |
| Hydrogen peroxide | H₂O₂ |
| Water | H₂O |
| Bromine nitrate (B79036) | BrONO₂ |
| Hypochlorous acid | HOCl |
| Hydrogen chloride | HCl |
| Hydrogen iodide | HI |
| Methane | CH₄ |
| Bromomethane | CH₃Br |
| Toluene | C₇H₈ |
| N-Bromosuccinimide | C₄H₄BrNO₂ |
| Propene | C₃H₆ |
| 2-Methylpropene | C₄H₈ |
| 1-Bromo-2-methylpropane | C₄H₉Br |
| di-tert-butyl peroxide | C₈H₁₈O₂ |
| Propylene | C₃H₆ |
| Propylene bromohydrin | C₃H₇OBr |
| Propylene oxide | C₃H₆O |
| Hydrogen | H₂ |
| Carbon | C |
| Bromine atom | Br |
| Chlorine atom | Cl |
| Fluorine atom | F |
| Iodine atom | I |
| Nitrogen monoxide | NO |
| Sulfur dioxide | SO₂ |
| Mercury | Hg |
| Hypobromite | BrO⁻ |
| Tribromide | Br₃⁻ |
| Pentabromide | Br₅⁻ |
| Hydrobromic acid | HBr |
| Bromide | Br⁻ |
| Chloride | Cl⁻ |
| Iodide | I⁻ |
| Hydroxide | OH⁻ |
| Alkoxy radical | RO• |
| Peroxyl radical | RO₂• |
| Tetroxide | RO₄R' |
| Singlet molecular oxygen | ¹O₂ |
| Triplet molecular oxygen | ³O₂ |
| Acylperoxyl radical | AceO₂• |
| Methylperoxyl radical | CH₃OO• |
| Hydroperoxide | ROOH |
| Normal hydroperoxides | CₙH₂ₙ₊₁OOH |
| Peroxy radicals | CₙH₂ₙ₊₁OO• |
| Methyl hydroperoxide | CH₃OOH |
| Ethyl hydroperoxide | CH₃CH₂OOH |
| Propyl hydroperoxide | CH₃CH₂CH₂OOH |
| Butyl hydroperoxide | CH₃CH₂CH₂CH₂OOH |
| Methylperoxy radical | CH₃OO• |
| Ethylperoxy radical | CH₃CH₂OO• |
| Propylperoxy radical | CH₃CH₂CH₂OO• |
| Butylperoxy radical | CH₃CH₂CH₂CH₂OO• |
| Dimethyl peroxide | CH₃OOCH₃ |
| Diethyl peroxide | CH₃CH₂OOCH₂CH₃ |
| Vinyl bromide | C₂H₃Br |
| Deuterium | D₂ |
| Deuterium hydride | HD |
| tert-butyl bromide | (CH₃)₃CBr |
| tert-butanol | (CH₃)₃COH |
| Carbocation | R₃C⁺ |
| Methyl bromide | CH₃Br |
| Methanol | CH₃OH |
| Bromelain | |
| Receptor-binding domain | RBD |
| human angiotensin-converting enzyme 2 | hACE2 |
| Glutamic acid | Glu |
| Lysine | Lys |
| Asparagine | Asn |
| Tyrosine | Tyr |
| Arginine | Arg |
| Threonine | Thr |
| Bromous acid anhydride | O(BrO)₂ |
| Mixed anhydride | BrO-BrO₂ |
| Bromous acid dimer | (HOBrO)₂ |
| Mixed aggregate | (HOBr)(HOBrO₂) |
| Bromous acid anhydride hydrate | (HOBrO)₂·H₂O |
| Peracetic acid | PAA |
| Antimony(III) | Sb(III) |
| Peroxyacetic acid | |
| Hypochlorite | ClO⁻ |
| Halogenated hydrocarbons | R-X |
| Perfluoroalkyl substances | PFAS |
| Ibuprofen | C₁₃H₁₈O₂ |
| Retinoic acid receptor agonist analogue | |
| Sulfur bromide | SBr |
| Thiohypobromous acid | HSBr |
| Bromine isocyanate | BrNCO |
| Bromine fulminate | BrCNO |
| Bromine azide | BrN₃ |
| Bromine nitrite | BrNO₂ |
| Bromine oxynitrate | BrONO₂ |
| Hypobromyl fluoride | FOBr |
| Bromine monofluoride | FBr |
| Phosphorus | P |
| Bromine isocyanide | BrNC |
| Bromine oxime | BrON |
| Bromine cyanide | BrCN |
| Bromine monoxide dimer | (BrO)₂ |
| Bromine monoxide trimer | (BrO)₃ |
| Bromine monoxide tetramer | (BrO)₄ |
| Bromine trioxide | BrO₃ |
| Dibromine trioxide | Br₂O₃ |
| Dibromine tetroxide | Br₂O₄ |
| Dibromine pentoxide | Br₂O₅ |
| Bromine monoxide radical | BrO• |
| Chlorine monoxide radical | ClO• |
| Hydroxyl radical | HO• |
| Deuteroxyl radical | DO• |
| Hydroperoxyl radical | HO₂• |
| Deuteroperoxyl radical | DO₂• |
| Alkyl radical | R• |
| Alkoxy radical | RO• |
| Alkylperoxy radical | ROO• |
| Bromine radical | Br• |
| Chlorine radical | Cl• |
| Fluorine radical | F• |
| Iodine radical | I• |
| Oxygen radical | O• |
| Nitrogen monoxide radical | NO• |
| Nitrogen dioxide radical | NO₂• |
| Sulfur dioxide radical cation | SO₂⁺• |
| Carbon dioxide radical anion | CO₂⁻• |
| Phenyl radical | C₆H₅• |
| Benzyl radical | C₆H₅CH₂• |
| Allyl radical | CH₂=CHCH₂• |
| Vinyl radical | CH₂=CH• |
| Formyl radical | HCO• |
| Acetyl radical | CH₃CO• |
| Acyl radical | RCO• |
| Methoxy radical | CH₃O• |
| Ethoxy radical | C₂H₅O• |
| tert-butoxy radical | (CH₃)₃CO• |
| Phenoxy radical | C₆H₅O• |
| Hydroxymethyl radical | •CH₂OH |
| 1-hydroxyethyl radical | CH₃ĊHOH |
| 2-hydroxyethyl radical | •CH₂CH₂OH |
| Methyl radical | •CH₃ |
| Ethyl radical | •CH₂CH₃ |
| Propyl radical | •CH₂CH₂CH₃ |
| Isopropyl radical | (CH₃)₂ĊH |
| tert-butyl radical | (CH₃)₃C• |
| Phenylmethyl radical | C₆H₅ĊH₂ |
| Diphenylmethyl radical | (C₆H₅)₂ĊH |
| Triphenylmethyl radical | (C₆H₅)₃C• |
| Allyl radical | CH₂=CH-ĊH₂ |
| Vinyl radical | CH₂=ĊH |
| Ethynyl radical | HC≡C• |
| Propargyl radical | HC≡C-ĊH₂ |
| Cyclopropyl radical | c-C₃H₅• |
| Cyclobutyl radical | c-C₄H₇• |
| Cyclopentyl radical | c-C₅H₉• |
| Cyclohexyl radical | c-C₆H₁₁• |
| Formyl radical | HĊO |
| Acetyl radical | CH₃ĊO |
| Acyl radical | RĊO |
| Carbamoyl radical | H₂NĊO |
| Cyanato radical | •NCO |
| Isocyanato radical | •OCN |
| Thiocyanato radical | •SCN |
| Isothiocyanato radical | •NCS |
| Azido radical | •N₃ |
| Nitromethyl radical | •CH₂NO₂ |
| Peroxyformyl radical | HC(O)OO• |
| Peroxyacetyl radical | CH₃C(O)OO• |
| Peroxyacyl radical | RC(O)OO• |
| Hydrogen atom | H |
| Deuterium atom | D |
| Tritium atom | T |
| Helium atom | He |
| Lithium atom | Li |
| Beryllium atom | Be |
| Boron atom | B |
| Carbon atom | C |
| Nitrogen atom | N |
| Oxygen atom | O |
| Fluorine atom | F |
| Neon atom | Ne |
| Sodium atom | Na |
| Magnesium atom | Mg |
| Aluminum atom | Al |
| Silicon atom | Si |
| Phosphorus atom | P |
| Sulfur atom | S |
| Chlorine atom | Cl |
| Argon atom | Ar |
| Potassium atom | K |
| Calcium atom | Ca |
| Scandium atom | Sc |
| Titanium atom | Ti |
| Vanadium atom | V |
| Chromium atom | Cr |
| Manganese atom | Mn |
| Iron atom | Fe |
| Cobalt atom | Co |
| Nickel atom | Ni |
| Copper atom | Cu |
| Zinc atom | Zn |
| Gallium atom | Ga |
| Germanium atom | Ge |
| Arsenic atom | As |
| Selenium atom | Se |
| Bromine atom | Br |
| Krypton atom | Kr |
| Rubidium atom | Rb |
| Strontium atom | Sr |
| Yttrium atom | Y |
| Zirconium atom | Zr |
| Niobium atom | Nb |
| Molybdenum atom | Mo |
| Technetium atom | Tc |
| Ruthenium atom | Ru |
| Rhodium atom | Rh |
| Palladium atom | Pd |
| Silver atom | Ag |
| Cadmium atom | Cd |
| Indium atom | In |
| Tin atom | Sn |
| Antimony atom | Sb |
| Tellurium atom | Te |
| Iodine atom | I |
| Xenon atom | Xe |
| Cesium atom | Cs |
| Barium atom | Ba |
| Lanthanum atom | La |
| Cerium atom | Ce |
| Praseodymium atom | Pr |
| Neodymium atom | Nd |
| Promethium atom | Pm |
| Samarium atom | Sm |
| Europium atom | Eu |
| Gadolinium atom | Gd |
| Terbium atom | Tb |
| Dysprosium atom | Dy |
| Holmium atom | Ho |
| Erbium atom | Er |
| Thulium atom | Tm |
| Ytterbium atom | Yb |
| Lutetium atom | Lu |
| Hafnium atom | Hf |
| Tantalum atom | Ta |
| Tungsten atom | W |
| Rhenium atom | Re |
| Osmium atom | Os |
| Iridium atom | Ir |
| Platinum atom | Pt |
| Gold atom | Au |
| Mercury atom | Hg |
| Thallium atom | Tl |
| Lead atom | Pb |
| Bismuth atom | Bi |
| Polonium atom | Po |
| Astatine atom | At |
| Radon atom | Rn |
| Francium atom | Fr |
| Radium atom | Ra |
| Actinium atom | Ac |
| Thorium atom | Th |
| Protactinium atom | Pa |
| Uranium atom | U |
| Neptunium atom | Np |
| Plutonium atom | Pu |
| Americium atom | Am |
| Curium atom | Cm |
| Berkelium atom | Bk |
| Californium atom | Cf |
| Einsteinium atom | Es |
| Fermium atom | Fm |
| Mendelevium atom | Md |
| Nobelium atom | No |
| Lawrencium atom | Lr |
| Rutherfordium atom | Rf |
| Dubnium atom | Db |
| Seaborgium atom | Sg |
| Bohrium atom | Bh |
| Hassium atom | Hs |
| Meitnerium atom | Mt |
| Darmstadtium atom | Ds |
| Roentgenium atom | Rg |
| Copernicium atom | Cn |
| Nihonium atom | Nh |
| Flerovium atom | Fl |
| Moscovium atom | Mc |
| Livermorium atom | Lv |
| Tennessine atom | Ts |
| Oganesson atom | Og |
The transient and reactive nature of this compound (Br₂O₂) and its isomers necessitates the use of theoretical and computational methods to understand their properties and behavior. These approaches provide valuable insights into the molecule's structure, stability, and reaction dynamics, which are often difficult to obtain through experimental means alone.
Thermochemical Calculations and Energetics of Formation/Decomposition
Thermochemical calculations are crucial for determining the feasibility and energy changes associated with the formation and decomposition of this compound and its isomers.
Heats of Formation and Reaction Enthalpies
Theoretical studies have been conducted to estimate the heats of formation (ΔHf°) for various isomers of Br₂O₂. High-level ab initio electronic structure calculations have been employed to determine the thermodynamics of several halogen dioxide isomers. Among the Br₂O₂ isomers, BrOOBr is predicted to be the most stable. researchgate.net At 298 K, it is more stable than BrBrO₂ and BrOBrO by 8.5 and 9.3 kcal/mol, respectively. researchgate.net Density functional theory (DFT) calculations have also been used to investigate the equilibrium structure and heat of formation for Br₂O₄ and Br₂O₅ molecules, providing context for the stability of bromine oxides. researchgate.net
The self-reaction of bromine monoxide (BrO) is a key process in the formation of this compound isomers. Calculations at the QCISD(T)/6-311++G(2df)//QCISD/6-311G*+ΔZPE level of theory indicate that the BrO self-reaction to form Br₂O₂ isomers is exothermic, with reaction enthalpies ranging from -6.8 to -22.0 kcal/mol. researchgate.net In contrast, the reaction BrO + BrO → Br + OBrO is predicted to be endothermic by 3.8 kcal/mol. researchgate.net The reaction of BrO with OBrO to form Br₂O and O₂ is significantly exothermic, with a calculated reaction enthalpy of -43.0 kcal/mol, which aligns well with experimental findings. researchgate.net
Table 1: Calculated Heats of Formation and Reaction Enthalpies for this compound and Related Species This table is interactive. Users can sort and filter the data as needed.
| Species/Reaction | Property | Calculated Value (kcal/mol) | Method | Source |
| BrOOBr | Relative Stability vs. BrBrO₂ | -8.5 | High-level ab initio | researchgate.net |
| BrOOBr | Relative Stability vs. BrOBrO | -9.3 | High-level ab initio | researchgate.net |
| BrO + BrO → Br₂O₂ isomers | Reaction Enthalpy | -6.8 to -22.0 | QCISD(T) | researchgate.net |
| BrO + BrO → Br + OBrO | Reaction Enthalpy | 3.8 | QCISD(T) | researchgate.net |
| BrO + OBrO → Br₂O + O₂ | Reaction Enthalpy | -43.0 | QCISD(T) | researchgate.net |
| BrOOBr | Heat of Formation (0 K) | 46.1 | DFT | researchgate.net |
Bond Dissociation Energies (BDEs) and Stability Analysis
Bond dissociation energy (BDE) is a critical parameter for assessing the stability of a molecule. For the isomers of this compound, theoretical calculations have provided estimates of their BDEs. The weakest bond in the most stable isomer, BrOOBr, is the O-Br bond, with a calculated BDE of 15.9 kcal/mol. researchgate.net In the BrOBrO isomer, the central O-Br bond is the most labile, with a BDE of 12.6 kcal/mol. researchgate.net For comparison, the Br-Br bond in BrBrO₂ has a BDE of 19.1 kcal/mol. researchgate.net The relatively low BDE of the peroxide O-O bond, approximately 35 kcal/mol, is a general characteristic of peroxides and contributes to their reactivity. masterorganicchemistry.com
The stability of this compound isomers is also influenced by their geometry. For BrOOBr, theoretical calculations have optimized the geometries of its trans, cis, and twist forms at the CCSD(T) level of theory. researchgate.net These calculations indicate that the twist form is the most stable conformation. researchgate.net
Table 2: Calculated Bond Dissociation Energies (BDEs) for Br₂O₂ Isomers This table is interactive. Users can sort and filter the data as needed.
| Isomer | Bond | BDE (kcal/mol) | Source |
| BrOOBr | O-Br | 15.9 | researchgate.net |
| BrOBrO | Central O-Br | 12.6 | researchgate.net |
| BrBrO₂ | Br-Br | 19.1 | researchgate.net |
Thermodynamic Feasibility of Reaction Pathways
Computational studies have explored the thermodynamic feasibility of various reaction pathways involving this compound. The formation of Br₂O₂ isomers from the self-reaction of BrO radicals is thermodynamically favorable due to its exothermic nature. researchgate.net However, the subsequent decomposition pathways and reactions with other atmospheric species determine the ultimate fate of these molecules.
For instance, the reaction of BrO radicals can proceed through two main channels: one producing atomic bromine and BrOO, and a more exothermic molecular elimination channel yielding Br₂ and O₂. cdnsciencepub.com The BrOO radical formed in the first channel is known to be unstable and readily decomposes to Br and O₂. cdnsciencepub.com The formation of tetroxide intermediates in the recombination of peroxyl radicals is also a thermodynamically feasible process. acs.org
The hydrolysis of Br₂O₃ isomers, such as O(BrO)₂, has also been investigated. The condensation of two bromous acid (HOBrO) molecules can lead to the formation of O(BrO)₂. mst.eduacs.orgresearchgate.netnih.gov This anhydride is kinetically and thermodynamically unstable and can hydrolyze to form hypobromous acid (HOBr) and bromic acid (HBrO₃). acs.orgresearchgate.net
Reaction Dynamics and Transition State Analysis
Understanding the dynamics of reactions involving this compound requires going beyond simple energetics to explore the potential energy surface (PES) and identify transition states.
Quasiclassical Trajectory (QCT) Calculations for Reaction Kinetics
Quasiclassical trajectory (QCT) calculations are a powerful tool for studying the kinetics of gas-phase reactions. cdnsciencepub.com These calculations simulate the classical trajectories of atoms and molecules on a given potential energy surface to determine reaction probabilities and rate coefficients. cdnsciencepub.com For the BrO self-reaction, QCT studies have been performed on an analytical potential energy surface derived from ab initio results for the three isomers of (BrO)₂. cdnsciencepub.com
These calculations show that the reaction proceeds through the formation of a non-planar BrOOBr intermediate. cdnsciencepub.com This intermediate can then either decompose into BrOO + Br or undergo bimolecular elimination to form Br₂ + O₂. cdnsciencepub.com The QCT results indicate a mild dependence of the reaction on the initial vibrational energy of the reactants. cdnsciencepub.com The distribution of the total available energy into the products' vibrational, rotational, and translational modes has also been analyzed. cdnsciencepub.com
Transition State Theory (TST) Applications to Reaction Rate Constants
Transition State Theory (TST) is another fundamental approach used to calculate reaction rate constants. TST assumes that the system reaches a state of quasi-equilibrium between the reactants and the transition state, which is the point of highest energy along the reaction coordinate. libretexts.org The rate constant is then determined by the flux of molecules passing through this transition state. libretexts.org
TST has been applied to various reactions relevant to atmospheric chemistry, including those involving bromine species. For the BrO + HO₂ reaction, a two-transition-state model has been employed, with an outer and an inner transition state. The inner transition state was identified as the primary bottleneck for the reaction. rsc.org The rate coefficients for this reaction in the presence of a single water molecule have also been calculated using TST with a Wigner tunneling correction. researchsquare.com
For complex reactions, identifying the correct transition states is crucial. For the reaction between BrO and ClO radicals, the geometries of possible transition states and energy minima on the potential energy surface have been identified using second-order Møller-Plesset perturbation theory. acs.org These calculations help in understanding the mechanism and kinetics of such stratospherically important reactions. acs.org
Mechanistic Insights from Computational Reaction Pathways
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of reactive species like this compound (BrOOBR) and its isomers. Through high-level ab initio quantum mechanical calculations, researchers can map out potential energy surfaces (PES), identify stable intermediates and transition states, and calculate the energetics of various reaction channels. libretexts.orgiupac.orgwikipedia.orgsydney.edu.au These theoretical investigations offer mechanistic details that are often difficult to capture through experimental methods alone.
A significant focus of computational studies has been the self-reaction of bromine monoxide (BrO) radicals, as this process is believed to proceed through the formation of Br₂O₂ intermediates. researchgate.netcdnsciencepub.com Theoretical calculations have been instrumental in characterizing the structures, stabilities, and subsequent reaction pathways of different Br₂O₂ isomers.
Potential Energy Surface and Isomer Stability
Ab initio and density functional theory (DFT) calculations have identified several minima on the Br₂O₂ potential energy surface, corresponding to different isomers. The most prominent isomers are symmetric this compound (BrOOBR), bromine bromate (B103136) (BrBrO₂), and the asymmetric isomer BrOBrO. researchgate.net High-level computational methods, such as Quadratic Configuration Interaction (QCISD) and Coupled-Cluster (CCSD(T)), have been employed to determine their relative stabilities. researchgate.net
Studies consistently show that the symmetric peroxide, BrOOBR, is the most stable isomer. researchgate.net The relative energies of the other isomers have been calculated, providing insight into their potential role as reaction intermediates. researchgate.net Furthermore, detailed calculations on the geometry of BrOOBR have revealed that a non-planar 'twist' conformation is energetically more favorable than the planar 'trans' or 'cis' forms. researchgate.net
Calculated Relative Stabilities of Br₂O₂ Isomers at 298 K
| Isomer | Relative Energy (kcal/mol) |
|---|---|
| BrOOBR | 0.0 (Most Stable) |
| BrBrO₂ | +8.5 |
| BrOBrO | +9.3 |
Data sourced from ab initio calculations, indicating BrOOBR as the ground-state isomer. researchgate.net
Reaction Channels and Energetics
Computational studies have explored the primary reaction channels originating from the association of two BrO radicals. The reaction is known to have two main product channels:
Radical Channel: 2 BrO → [Br₂O₂]* → 2 Br + O₂
Molecular Channel: 2 BrO → [Br₂O₂]* → Br₂ + O₂
Quasiclassical trajectory (QCT) calculations performed on an analytical PES, which was constructed based on ab initio results, have provided detailed insights into the dynamics of these channels. cdnsciencepub.com These calculations show that the branching ratio between these two pathways is temperature-dependent, with the molecular channel (producing Br₂ and O₂) gaining importance at lower temperatures. cdnsciencepub.com The reaction enthalpies for these major pathways have been determined computationally, confirming that both are exothermic. cdnsciencepub.com
Computed Energetics of Key Reaction Pathways
| Reaction Pathway | Calculated Enthalpy (ΔH°₂₉₈) | Methodology |
|---|---|---|
| BrO + BrO → 2Br + O₂ | -6.6 kcal/mol | Experimental/Theoretical Consensus |
| BrO + BrO → Br₂ + O₂ | -52.6 kcal/mol | Experimental/Theoretical Consensus |
Energetics for the main channels of the BrO self-reaction. cdnsciencepub.com
Bond Dissociation Energy (BDE) calculations are also crucial for understanding the likely fragmentation pathways of the Br₂O₂ isomers. Theoretical studies predict that for the most stable isomer, BrOOBR, the weakest bond is the O-Br bond. researchgate.net This relatively low BDE supports its role as a temporary intermediate that can readily dissociate to form Br radicals, consistent with the major radical reaction channel. researchgate.netcdnsciencepub.com For other isomers, different bonds are predicted to be the weakest point of fragmentation. researchgate.net
Calculated Weakest Bond Dissociation Energies (BDEs) for Br₂O₂ Isomers
| Isomer | Weakest Bond | Calculated BDE (kcal/mol) |
|---|---|---|
| BrOOBR | O-Br | 15.9 |
| BrBrO₂ | Br-Br | 19.1 |
| BrOBrO | O-Br (central) | 12.6 |
BDEs calculated using ab initio methods. researchgate.net
Experimental Spectroscopic Characterization and Detection Methodologies
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared spectroscopy is a powerful tool for identifying the vibrational modes of molecules, offering a unique "fingerprint" for different chemical species.
To study highly reactive and short-lived molecules like bromine peroxide, matrix isolation coupled with Fourier Transform Infrared (FTIR) spectroscopy is employed. researchgate.netcore.ac.ukresearchgate.net This technique involves trapping the transient species in an inert, solid matrix (typically a noble gas like argon) at cryogenic temperatures. core.ac.ukresearchgate.netresearchgate.net This isolation prevents the reactive molecules from interacting with each other, allowing for their spectroscopic properties to be measured. core.ac.uk
In a typical experiment, bromine and ozone (O₃) are co-deposited onto a cold window, and their reaction is initiated, often by photolysis, to form bromine oxides, including Br₂O₂. researchgate.net The resulting mixture is then analyzed by FTIR spectroscopy. Infrared spectra obtained from the reaction of bromine atoms with oxygen molecules in an argon matrix have identified several bromine-oxygen compounds. researchgate.net
To definitively assign the observed infrared absorption bands to specific vibrational modes of this compound, isotopic substitution studies are crucial. researchgate.netqmul.ac.uk By replacing the naturally occurring ¹⁶O with its heavier isotope, ¹⁸O, the vibrational frequencies of the molecule will shift. rsc.org This isotopic shift is predictable and depends on which atoms are involved in a particular vibration.
For instance, in studies involving the reaction of bromine with ¹⁸O₂-enriched oxygen, the resulting this compound (Br¹⁸O¹⁸OBr) and other bromine oxides exhibit different infrared absorption frequencies compared to their ¹⁶O counterparts. researchgate.net This allows researchers to confirm the presence of the O-O bond characteristic of a peroxide and to assign the observed bands to specific stretching and bending modes of the Br₂O₂ molecule. researchgate.net The use of ¹⁸O₂ enrichment has been instrumental in identifying not only Br₂O₂ but also other related species like BrO, OBrO, BrBrO, and BrOBr in argon matrices. researchgate.net
| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |
| BrO Fundamental | 729.9 | researchgate.net |
This table presents the fundamental frequency for the BrO radical, a related species often observed alongside this compound.
Matrix Isolation FTIR Spectroscopy for Transient Species
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is a primary method for quantifying atmospheric species.
The absorption cross-section is a measure of the probability that a molecule will absorb a photon of a specific wavelength. Determining these cross-sections for Br₂O₂ is essential for calculating its photolysis rate and understanding its atmospheric lifetime. At temperatures below 250 K, the BrO self-reaction leads to the formation of the Br₂O₂ dimer. researchgate.net A UV absorption spectrum attributed to Br₂O₂ has been recorded between 300 and 390 nm. researchgate.net The cross-section of the smooth Br₂O₂ spectrum was determined to be 1.2 × 10⁻¹⁷ cm² molecule⁻¹ at 320 nm. researchgate.net These measurements are critical for atmospheric models that predict ozone depletion. caltech.edu
| Wavelength (nm) | Absorption Cross-Section (cm² molecule⁻¹) | Reference |
| 320 | 1.2 × 10⁻¹⁷ | researchgate.net |
This interactive table shows the reported UV absorption cross-section for Br₂O₂ at a specific wavelength.
The UV-Vis absorption spectra of bromine oxides are key to their detection and differentiation in the atmosphere. BrO radicals, for example, are produced by the photolysis of Br₂-O₃ mixtures and can be detected by their absorption spectrum between 296 and 375 nm. researchgate.net The spectrum of Br₂O₂ is described as smooth and has been observed in the wavelength range of 300-390 nm. researchgate.net In contrast, other bromine oxides like Br₂O exhibit distinct spectral features. scispace.com For instance, Br₂O has absorption bands in the visible region, with one peaking around 520 nm and another extending beyond 750 nm. scispace.com The ability to distinguish these spectroscopic signatures is vital for accurately quantifying the concentrations of each species in complex atmospheric mixtures. uni-bremen.de
Determination of Absorption Cross-Sections
Microwave and High-Resolution Spectroscopy for Rotational Constants
Microwave and other high-resolution spectroscopic techniques provide precise information about the rotational energy levels of a molecule. aip.org From these measurements, highly accurate rotational constants and, consequently, the molecular structure can be determined. nih.gov While extensive high-resolution spectroscopic studies have been conducted on related bromine oxides like OBrO and BrO, detailed microwave data specifically for Br₂O₂ is less common in the literature due to its transient nature. aip.orgnist.gov
For OBrO, rotational spectra have been measured for both O⁷⁹BrO and O⁸¹BrO in their ground and vibrationally excited states, allowing for a precise determination of its molecular structure and centrifugal distortion constants. aip.org Such studies on Br₂O₂ would be invaluable for confirming its geometry, which is predicted to be a peroxide structure (BrOOBr). researchgate.net The development of high-resolution coherent multi-dimensional spectroscopy offers potential pathways for studying complex and congested spectra that might arise from molecules like this compound. acs.org
Kinetic and Mechanistic Investigations of Bromine Peroxide Reactions
Formation Pathways of Bromine Peroxide
This compound (Br2O2) is a significant intermediate in bromine-related atmospheric chemistry. Its formation is primarily linked to the self-reaction of bromine monoxide radicals, photolytic processes in controlled environments, and reactions involving bromine radicals with other oxygenated species.
Self-Reaction of Bromine Monoxide (BrO + BrO → Br2O2)
The self-reaction of bromine monoxide (BrO) radicals is a key pathway to the formation of this compound. This reaction proceeds through a termolecular channel, particularly at lower temperatures, where a third body (M) is required to stabilize the newly formed Br2O2 molecule. researchgate.net
BrO + BrO + M ⇌ Br2O2 + M researchgate.net
Table 1: Rate Constants for the BrO Self-Reaction at 298 K
| Reaction Channel | Rate Constant (k) in cm³ molecule⁻¹ s⁻¹ |
|---|---|
| Overall (k₁) | (2.98 ± 0.42) × 10⁻¹² researchgate.net |
| BrO + BrO → 2Br + O₂ (k₁ₐ) | (2.49 ± 0.42) × 10⁻¹² researchgate.net |
| BrO + BrO → Br₂ + O₂ (k₁ₑ) | (4.69 ± 0.68) × 10⁻¹³ researchgate.net |
Photolytic Generation in Controlled Environments
This compound can be generated in laboratory settings through the photolysis of precursor molecules in the presence of oxygen-containing species. A common method involves the flash photolysis of bromine (Br2) in the presence of excess ozone (O3). researchgate.net This process generates BrO radicals, which then undergo the self-reaction described above to form Br2O2. researchgate.net Another technique involves the photolysis of mixtures containing Br2, O3, Cl2, CH3OH, O2, and He to generate BrO radicals for kinetic studies. researchgate.net The photolysis of ozone itself can also initiate the necessary chemistry. aeronomie.be
Reactions involving Bromine Radicals and Oxygenated Species
Bromine radicals (Br) can react with various oxygenated species to ultimately lead to the formation of Br2O2. A primary reaction is the oxidation of Br radicals by ozone to form BrO. wisc.edu
Br + O₃ → BrO + O₂ aeronomie.be
Decomposition and Photolysis Kinetics of this compound
The stability and atmospheric lifetime of this compound are governed by its decomposition and photolysis kinetics. These processes break down Br2O2 and release reactive bromine species back into the atmosphere.
Thermal Decomposition Pathways and Rate Constants
This compound is thermally unstable and can decompose back into BrO radicals. This is the reverse of the formation reaction.
Br₂O₂ + M → BrO + BrO + M
At temperatures of 235 K and 222 K, rate constants for both the formation (k1c) and decomposition (k-1c) of Br2O2 have been measured. researchgate.net Using the equilibrium constant (K1c) derived from these rates, the enthalpy of reaction (ΔHr) for the formation of Br2O2 was estimated to be -58.6 ± 0.1 kJ mol⁻¹. researchgate.net
Photodissociation Dynamics and Quantum Yields (e.g., UV photolysis)
This compound absorbs ultraviolet (UV) radiation, leading to its photodissociation. This process is a significant sink for Br2O2 in the atmosphere. A UV absorption spectrum for Br2O2 has been recorded between 300 and 390 nm, with a smooth spectrum showing a cross-section of 1.2 × 10⁻¹⁷ cm² molecule⁻¹ at 320 nm. researchgate.net
The quantum yield (Φ) of a photochemical reaction indicates the number of specific events that occur per photon absorbed. For the photolysis of Br2O2, the primary dissociation pathway is expected to regenerate BrO radicals or produce other bromine-containing species. While specific quantum yield values for Br2O2 photolysis are not detailed in the provided search results, the study of photodissociation dynamics of related molecules like HOBr provides insight into the process. For HOBr, photolysis near the dissociation threshold produces OH fragments primarily in their vibrational ground state. acs.org The quantum yield for the formation of bromine atoms from the photolysis of bromoform (B151600) (CHBr3) has been found to be unity for wavelengths of 300 nm and longer, which is relevant for understanding bromine atom production in the troposphere. researchgate.net
Table 2: Spectroscopic and Thermodynamic Data for Br₂O₂
| Property | Value |
|---|---|
| UV Absorption Cross-Section at 320 nm | 1.2 × 10⁻¹⁷ cm² molecule⁻¹ researchgate.net |
| Enthalpy of Formation (ΔHr) | -58.6 ± 0.1 kJ mol⁻¹ researchgate.net |
Mechanistic Studies in Solution-Phase Chemistry
Radical Chain Mechanisms (e.g., Peroxide Effect in HBr addition to alkenes)
The "peroxide effect" refers to the anti-Markovnikov addition of hydrogen bromide (HBr) to unsymmetrical alkenes in the presence of a peroxide initiator. oup.comresearchgate.net This regiochemical outcome is in direct contrast to the electrophilic addition of HBr, which follows Markovnikov's rule. nih.govresearchgate.net The phenomenon is not attributed to a specific compound named "this compound" but rather to a radical chain reaction initiated by the homolytic cleavage of any of a variety of organic peroxides (ROOR). acs.orgresearchgate.netrsc.org This process is uniquely efficient for HBr; analogous radical additions are not favorable for hydrogen chloride (HCl) or hydrogen iodide (HI) due to the thermodynamics of the propagation steps. researchgate.netgoogle.com
The reaction proceeds through a well-established radical chain mechanism consisting of three main stages: initiation, propagation, and termination. google.comacs.org
Initiation: The process begins with the homolytic fission of the weak oxygen-oxygen bond in the peroxide initiator, typically induced by heat or UV light, to generate two alkoxy radicals (RO•). researchgate.netresearcher.life This highly reactive alkoxy radical then abstracts a hydrogen atom from a molecule of HBr, a step that is strongly exothermic, to produce a molecule of alcohol (ROH) and a bromine radical (Br•). researchgate.netacs.org
Step 1 (Initiation): ROOR → 2 RO•
Step 2 (Initiation): RO• + HBr → ROH + Br•
Propagation: The propagation phase consists of a two-step cycle that forms the product and regenerates the radical chain carrier. First, the bromine radical adds to the carbon-carbon double bond of the alkene. researchgate.netacs.org This addition is regioselective and occurs at the less substituted carbon atom to yield the more stable (more substituted) carbon radical intermediate. researchgate.netresearchgate.net This intermediate radical then abstracts a hydrogen atom from another molecule of HBr to form the anti-Markovnikov alkyl bromide product and a new bromine radical, which can then continue the chain reaction. nih.govresearchgate.net
Step 3 (Propagation): Br• + CH₂=CHR' → •CH(Br)-CH₂R' (Formation of the more stable radical)
Step 4 (Propagation): •CH(Br)-CH₂R' + HBr → CH₂(Br)-CH₂R' + Br•
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two bromine radicals or a bromine radical with an alkyl radical. google.com
The table below summarizes the key steps in the radical chain mechanism of anti-Markovnikov HBr addition to an alkene.
| Stage | Reaction | Description |
| Initiation | 1. ROOR ⟶ 2 RO• | Homolytic cleavage of the peroxide initiator to form alkoxy radicals. |
| 2. RO• + HBr ⟶ ROH + Br• | Abstraction of a hydrogen atom from HBr by the alkoxy radical to generate a bromine radical. | |
| Propagation | 3. Br• + R'-CH=CH₂ ⟶ R'-ĊH-CH₂Br | Addition of the bromine radical to the alkene at the less substituted carbon to form the more stable alkyl radical intermediate. |
| 4. R'-ĊH-CH₂Br + HBr ⟶ R'-CH₂-CH₂Br + Br• | Abstraction of a hydrogen atom from HBr by the alkyl radical to yield the final anti-Markovnikov product and regenerate the bromine radical. | |
| Termination | 5. Br• + Br• ⟶ Br₂ | Combination of two bromine radicals. |
| 6. R'-ĊH-CH₂Br + Br• ⟶ R'-CH(Br)-CH₂Br | Combination of an alkyl radical and a bromine radical. | |
| 7. 2 R'-ĊH-CH₂Br ⟶ Dimer | Combination of two alkyl radicals. |
Role in Electrochemical Processes (e.g., Li-O₂ batteries)
In the field of energy storage, bromine and peroxide species play a crucial role in the electrochemistry of lithium-oxygen (Li-O₂) batteries. Specifically, the bromide ion (Br⁻) is utilized as a redox mediator (RM) to facilitate the decomposition of the solid discharge product, lithium peroxide (Li₂O₂), during the charging cycle. rsc.orgresearchgate.net This process is critical for overcoming the large overpotentials associated with charging, which are a major obstacle to the practical application of Li-O₂ batteries. oup.comnih.gov The term "this compound" in this context does not refer to an isolated compound but rather to the reactive interactions and potential formation of transient complexes between bromine species and lithium peroxide.
Computational and experimental studies have elucidated the mechanism by which bromide mediates the oxygen evolution reaction (OER). nih.govresearchgate.net During the charging process, bromide ions are electrochemically oxidized at the cathode surface to form bromine species, primarily the tribromide ion (Br₃⁻) or molecular bromine (Br₂). rsc.orgresearchgate.net These oxidized bromine species are soluble in the electrolyte and act as mobile catalysts, diffusing to the surface of the insulating Li₂O₂ deposits. researchgate.net
Electrochemical Oxidation of Mediator: 3Br⁻ → Br₃⁻ + 2e⁻
The oxidized mediator then chemically oxidizes the solid Li₂O₂ particles, leading to their decomposition and the release of oxygen gas. In this process, the bromine species is reduced back to bromide, which can then participate in another cycle. oup.com
Chemical Oxidation of Li₂O₂: Li₂O₂ + Br₃⁻ → O₂ + 3Br⁻ + 2Li⁺
Research has also identified the formation of a Br₂···Br₃⁻ complex, which can act as a soluble and mobile catalyst in the electrolyte, efficiently decomposing not only Li₂O₂ but also lithium carbonate (Li₂CO₃), a common side product. researchgate.net
The table below outlines the fundamental reactions involving the bromine/bromide redox couple in a Li-O₂ battery during the charging phase.
| Process | Reaction | Description | Redox Potential (vs. Li/Li⁺) |
| Mediator Oxidation | 3Br⁻ → Br₃⁻ + 2e⁻ | Electrochemical oxidation of bromide ions at the cathode to form tribromide. | ~3.5 V rsc.orgresearchgate.net |
| Li₂O₂ Decomposition | 2Li₂O₂ → O₂ + 2Li₂O | Disproportionation of lithium peroxide. | N/A |
| Mediated OER | Li₂O₂ + Br₃⁻ → O₂ + 3Br⁻ + 2Li⁺ | Chemical oxidation of lithium peroxide by the tribromide mediator, regenerating bromide and evolving oxygen. | N/A |
| Overall OER | 2Li₂O₂ → 2O₂ + 4Li⁺ + 4e⁻ | The overall oxygen evolution reaction during charge. | Thermodynamic: ~2.96 V |
Environmental and Atmospheric Chemical Implications
Contribution to Polar Boundary Layer Ozone Depletion Events (ODEs)
Bromine peroxide plays a crucial role in the catalytic destruction of ozone in the polar boundary layer, particularly during springtime Ozone Depletion Events (ODEs). copernicus.org During these events, ozone concentrations can plummet from typical levels of around 40 parts per billion (ppb) to near-zero levels. d-nb.info This process is driven by a series of chemical reactions known as a "bromine explosion," which is initiated by the release of bromine from sources like first-year sea-ice and snowpack. researchgate.netcsic.escsic.es
The central catalytic cycle for ozone destruction involves bromine radicals (Br and BrO). A key rate-limiting step in one of the dominant catalytic cycles is the self-reaction of BrO radicals, which can proceed through multiple channels. copernicus.orgrsc.org
BrO + BrO → 2Br + O₂
BrO + BrO → Br₂ + O₂
BrO + BrO → Br₂O₂
The formation of the this compound dimer (Br₂O₂) is particularly significant. ontosight.ai While stratospheric ozone depletion involves chlorine chemistry and the formation of the Cl₂O₂ dimer, bromine chemistry is a key driver in the polar troposphere. copernicus.orgwmo.int The Br₂O₂ formed is rapidly photolyzed, releasing two bromine atoms. researchgate.net These Br atoms then react with ozone to reform BrO, thus completing the catalytic cycle that destroys ozone without consuming bromine.
Catalytic Ozone Depletion Cycle Involving Br₂O₂
| Step | Reaction |
|---|---|
| 1 | 2 (Br + O₃ → BrO + O₂) |
| 2 | BrO + BrO → Br₂O₂ |
| 3 | Br₂O₂ + hν → 2Br + O₂ |
| Net | 2O₃ + hν → 3O₂ |
This cycle, along with cross-reactions involving other halogens, makes bromine exceptionally efficient at destroying ozone in the unique conditions of the polar boundary layer. copernicus.orgwmo.int
Role in Tropospheric and Stratospheric Bromine Budgets
This compound is a key temporary reservoir species that influences the partitioning of inorganic bromine (Brᵧ) in both the troposphere and stratosphere. The total amount of inorganic bromine in the stratosphere is a critical factor in mid- and high-latitude ozone depletion. d-nb.info The Brᵧ family includes species like Br, BrO, HBr, BrONO₂, BrCl, and Br₂. The interconversion between these species is rapid, and the formation and photolysis of Br₂O₂ are central to the daytime balance between Br and BrO.
In the stratosphere, bromine is delivered by long-lived source gases (like methyl bromide and halons) and very short-lived substances (VSLS) such as bromoform (B151600). d-nb.infonasa.gov Models suggest that VSLS contribute significantly, with some studies estimating their contribution to be around 5.2 ± 2.5 ppt. d-nb.info The self-reaction of BrO to form Br₂O₂ and other products is a critical reaction pathway that controls the abundance of reactive BrO radicals. rsc.orgnoaa.gov
In the troposphere, the bromine budget is influenced by emissions from sea salt aerosol, biomass burning, and organobromine compounds. core.ac.ukcopernicus.org Global models indicate that the reaction of BrO with itself is a fundamental part of the tropospheric bromine cycle. copernicus.org The formation of Br₂O₂ ties up reactive bromine, but its rapid photolysis means it acts as a short-term reservoir, quickly re-releasing Br atoms that continue to influence tropospheric chemistry. The global tropospheric burden of BrO is estimated to be in the low parts-per-trillion range, but this is sufficient to significantly impact ozone. aeronomie.becopernicus.org
Key Reactions in the Brᵧ Family
| Reaction | Significance |
|---|---|
| BrO + BrO → Br₂O₂ | Formation of a temporary reservoir |
| Br₂O₂ + hν → 2Br + O₂ | Regeneration of reactive bromine atoms |
| BrO + NO₂ + M → BrONO₂ + M | Formation of a more stable nighttime reservoir |
| BrO + HO₂ → HOBr + O₂ | Formation of hypobromous acid, key in multiphase chemistry |
Interaction with Aerosol Surfaces and Multiphase Chemistry
While Br₂O₂ itself is a gas-phase species, its formation is intrinsically linked to multiphase chemistry occurring on the surfaces of aerosols and ice crystals. The "bromine explosion" mechanism that fuels polar ozone depletion events is initiated by heterogeneous reactions on saline surfaces like sea ice and airborne sea-salt aerosols. csic.esaps.org
The process begins with the deposition of ozone or other oxidants onto bromide-containing surfaces. This oxidizes bromide ions (Br⁻) to produce hypobromous acid (HOBr).
O₃(g) + Br⁻(aq) + H⁺(aq) → HOBr(aq) + O₂(g)
This surface-bound HOBr can then react with other halide ions (Cl⁻ or Br⁻) in the acidic, saline liquid layer on the aerosol or ice surface to release dihalogen molecules (BrCl or Br₂). oup.com
HOBr(aq) + Br⁻(aq) + H⁺(aq) → Br₂(g) + H₂O(l)
Once released into the atmosphere, these molecules are rapidly photolyzed by sunlight to produce bromine atoms.
Br₂ + hν → 2Br
These bromine atoms initiate the gas-phase catalytic cycles, reacting with ozone to form BrO. The subsequent self-reaction of BrO produces Br₂O₂, linking the surface chemistry to the gas-phase ozone depletion machinery. copernicus.org The availability of bromine at the aerosol surface is a critical factor, and studies have shown that bromide can be significantly enriched at the surface of mixed halide aerosols compared to its bulk concentration. aps.orgacs.org
Influence on Global Oxidation Capacity and Self-Cleansing Mechanisms of the Atmosphere
The oxidation capacity of the atmosphere is its ability to break down pollutants and greenhouse gases, a process often referred to as "self-cleansing." This capacity is primarily determined by the concentration of highly reactive oxidants, most importantly the hydroxyl radical (OH), but also ozone (O₃) and hydrogen peroxide (H₂O₂). noaa.gov
Furthermore, bromine radicals can react with other key chemical families that regulate oxidation capacity, such as nitrogen oxides (NOₓ) and hydrogen oxides (HOₓ). core.ac.ukoup.com For instance, the reaction of BrO with the hydroperoxyl radical (HO₂) produces HOBr, altering the partitioning within the HOₓ family. rsc.org By influencing the concentrations of O₃ and the HOₓ radicals, the chemical cycles involving BrO and its dimer Br₂O₂ have a cascading effect on the lifetime of numerous atmospheric compounds, including methane. oup.com
Impact on Atmospheric Mercury Chemistry
Bromine chemistry, including the cycle that forms and destroys Br₂O₂, has a profound impact on the atmospheric fate of mercury. Elemental mercury (Hg⁰) is a global pollutant that is relatively inert, but its oxidation to divalent mercury (Hgᴵᴵ) makes it more water-soluble and thus more readily deposited into ecosystems, where it can be converted to the highly toxic methylmercury. ametsoc.orgcopernicus.org
Atmospheric Mercury Depletion Events (AMDEs), often observed in conjunction with ozone depletion events in polar regions, are characterized by the rapid oxidation of Hg⁰. d-nb.info Bromine atoms (Br) and bromine monoxide radicals (BrO) are now understood to be the primary oxidants responsible for this conversion. ametsoc.orgcopernicus.org
The oxidation proceeds in a two-step mechanism:
Hg⁰ + Br → HgBr
HgBr + X → HgBrX (where X = Br, BrO, OH, NO₂, HO₂)
The abundance of Br and BrO is directly controlled by the catalytic cycles discussed previously, in which the BrO + BrO reaction to form Br₂O₂ is a key step. researchgate.net Therefore, the chemistry of Br₂O₂ is indirectly but critically linked to the transformation and deposition of atmospheric mercury. Modeling studies have confirmed that bromine species are the dominant oxidants for mercury not only in polar regions but also in other environments like the marine boundary layer and the free troposphere. ametsoc.orgd-nb.infoacs.org The inclusion of bromine chemistry is essential for accurately simulating the global mercury cycle and its deposition patterns. copernicus.org
Bromine Chemistry in Ice Cores and Paleoclimate Reconstruction
The byproducts of atmospheric bromine chemistry, including those from cycles involving Br₂O₂, are deposited onto the polar ice sheets and become archived in ice cores. These records provide a valuable window into past atmospheric composition and climate conditions. Specifically, measurements of bromine concentrations or "bromine enrichment" in ice cores are being developed as a proxy for past sea-ice extent. researchgate.netcsic.esunive.it
This proxy is based on the understanding that first-year sea ice is a major source of the reactive bromine that triggers "bromine explosion" events in the polar boundary layer. researchgate.netcsic.es During these events, atmospheric bromine levels are high, leading to increased deposition of bromine compounds onto the snowpack. Therefore, elevated bromine concentrations in an ice core layer can indicate periods of extensive seasonal (first-year) sea ice, a key component of the climate system. researchgate.netcsic.es In contrast, low bromine levels might indicate either ice-free conditions or the prevalence of multi-year ice, which is less chemically active. unive.it
While factors like atmospheric transport can complicate the interpretation, bromine appears to be stable in polar ice over millennial timescales. csic.escsic.es By analyzing bromine records alongside other proxies, scientists can reconstruct past changes in polar sea ice cover, which provides crucial insights into natural climate variability and tipping points in the Earth's climate system. researchgate.netunive.it The atmospheric chemistry that links the sea-ice source to the ice-core record fundamentally involves the formation and cycling of BrO and its dimer, Br₂O₂.
Advanced Research Techniques and Methodological Developments
High-Resolution Mass Spectrometry for Reaction Product Identification
High-resolution mass spectrometry (HRMS) is a critical tool for identifying the products of complex chemical reactions, including those where bromine peroxide is a potential intermediate. This technique provides highly accurate mass measurements, allowing for the determination of elemental compositions of unknown products and distinguishing between molecules with very similar nominal masses.
In studies of atmospheric bromine chemistry, techniques like iodide ion high-resolution time-of-flight mass spectrometry (I⁻ CIMS) have been used to measure active bromine compounds such as Br₂, BrCl, BrO, and HOBr. researchgate.net While direct detection of a transient species like Br₂O₂ is challenging, HRMS is instrumental in analyzing the stable end-products of its decomposition or subsequent reactions. For instance, in systems where bromide ions are oxidized by peroxides, such as hydrogen peroxide or performic acid, liquid chromatography combined with HRMS (LC-HRMS) can be used to screen for a wide range of transformation products in aqueous samples. acs.orgmdpi.com
Tandem mass spectrometry (MS/MS) further enhances identification capabilities. In this method, a specific ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. This provides structural information about the parent molecule. While not documented specifically for this compound in the provided context, this approach is standard for identifying related peroxide species, where characteristic neutral losses (e.g., loss of H₂O₂) from a protonated molecular ion can signify a peroxide functional group. copernicus.orgnih.gov
Laser Flash Photolysis with Spectroscopic Detection for Kinetic Measurements
Laser flash photolysis (LFP) is a primary technique for studying the kinetics of fast reactions involving radical species. smashingscience.org This method uses a short, intense pulse of laser light to generate a high concentration of a reactive species, such as the bromine monoxide radical (BrO). The subsequent decay of this radical and the formation of products are then monitored in real-time, typically using absorption or fluorescence spectroscopy. smashingscience.orgrsc.org
The self-reaction of BrO radicals is of particular importance as it is believed to proceed through a short-lived this compound (Br₂O₂) intermediate:
BrO + BrO → [Br₂O₂] → Products
Studies using LFP coupled with UV absorption spectroscopy have been conducted to determine the rate constants for the different product channels of this reaction over various temperatures. rsc.org In a typical experiment, BrO radicals are generated by the laser photolysis of Br₂ in the presence of ozone (O₃). The concentrations of BrO and O₃ are then monitored by a charge-coupled device (CCD) detector, allowing for the simultaneous fitting of their temporal profiles to extract kinetic data. rsc.org
Below is a table of kinetic parameters for the BrO self-reaction determined by LFP. rsc.org
| Reaction Channel | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |
|---|---|---|
| (1a) BrO + BrO → 2Br + O₂ | (1.92 ± 1.54) × 10⁻¹² exp[(126 ± 214)/T] | 266.5–321.6 |
| (1b) BrO + BrO → Br₂ + O₂ | (3.4 ± 0.8) × 10⁻¹³ exp[(181 ± 70)/T] | 266.5–321.6 |
| (Overall) k₁ = k₁ₐ + k₁ᵦ | (2.3 ± 1.5) × 10⁻¹² exp[(134 ± 185)/T] | 266.5–321.6 |
Data sourced from Physical Chemistry Chemical Physics. rsc.org
Flow Tube Reactors for Gas-Phase Kinetic Studies
Flow tube reactors are another essential apparatus for studying the kinetics of gas-phase reactions, particularly those relevant to atmospheric chemistry. acs.org In a typical flow tube setup, a carrier gas (like helium or nitrogen) flows through a tube at a constant pressure and velocity. Reactants are introduced at different points along the tube, and a movable detector, often a mass spectrometer, measures the concentration of reactants and products as a function of distance, which translates to reaction time. smashingscience.org
This technique is well-suited for studying reactions of halogen species. acs.org For instance, the reactions of BrO radicals with other atmospheric components can be investigated by introducing BrO into a stream containing the other reactant. The slow, controlled flow allows for precise measurement of reaction rates under conditions that can simulate the stratosphere or troposphere. researchgate.net Flow tube reactors can be coupled with various detection methods, including mass spectrometry and resonance fluorescence, to monitor the decay of reactants and the appearance of products. smashingscience.org The design of these systems, which can include features like tube-in-tube gas-liquid reactors, allows for efficient mixing and study of biphasic reactions, which is crucial when considering the interaction of gas-phase species with aerosols or liquid droplets. sci-hub.sebeilstein-journals.org
Quantum Chemical Software and Computational Resources for Molecular Modeling
Computational quantum chemistry provides invaluable insights into the properties of transient species like this compound, which are often difficult or impossible to study exhaustively through experiments alone. Software packages are used to model molecular structures, energies, reaction pathways, and spectroscopic properties. acs.org
Researchers utilize a variety of software suites to perform these calculations, from density functional theory (DFT) for geometry optimizations and frequency calculations to more computationally expensive post-Hartree-Fock methods for high-accuracy energy predictions. wikipedia.org These calculations can predict the relative stability of different this compound isomers (e.g., the symmetric BrOOBr vs. the asymmetric BrOBrO), characterize the transition states of reactions they are involved in, and compute properties that can be compared with experimental data. acs.org
The following table lists some prominent quantum chemical software packages used in computational chemistry research.
| Software | Primary Application Areas | Developer/Distributor |
|---|---|---|
| Gaussian | General purpose quantum chemistry calculations. researchgate.net | Gaussian, Inc. |
| Q-Chem | Modeling of molecular structure, reactivity, and spectra. q-chem.com | Q-Chem, Inc. q-chem.com |
| Spartan | Molecular mechanics and quantum chemical calculations with a focus on graphical user interface. wavefun.com | Wavefunction, Inc. wavefun.com |
| ADF (Amsterdam Modeling Suite) | DFT calculations, particularly for heavy elements and spectroscopy. wikipedia.org | Software for Chemistry & Materials (SCM) |
| PRIRODA | DFT calculations for large molecular systems. researchgate.net | D.N. Laikov researchgate.net |
Future Research Directions and Unresolved Questions
Refinement of Kinetic Parameters under Diverse Environmental Conditions
The rates at which chemical reactions occur are fundamental to any atmospheric model. For the bromine-peroxide system, the kinetic parameters of key reactions often lack the precision needed for accurate predictions under the vast range of atmospheric conditions. For instance, the oxidation of bromide by hydrogen peroxide is a known pathway, but its rate and mechanism can be influenced by factors like pH and the presence of catalysts. udel.edunih.gov The rate constants for bromide oxidation can vary significantly depending on the specific chemical environment. udel.edu
Future research must systematically investigate these reactions under environmentally relevant conditions. This includes studying the temperature and pressure dependence of reaction rates, as well as the influence of humidity and the presence of other chemical species. For example, the reaction of hypobromous acid (HOBr) with bromide on aerosol surfaces is a key step in the "bromine explosion" that regenerates bromine radicals, and its kinetics need to be better constrained. harvard.edu Laboratory studies using techniques like flow tubes can provide precise measurements of these parameters, which are essential for reducing uncertainty in atmospheric models. copernicus.org
| Reaction/Process | Influencing Factors | Research Need |
| Bromide (Br⁻) oxidation by H₂O₂ | pH, catalysts, temperature | More precise rate constants under various atmospheric conditions. udel.edunih.gov |
| HOBr + H⁺ + Br⁻ → Br₂ + H₂O | Surface type (aerosol, snow/ice), pH | Constraining kinetic parameters on diverse environmental surfaces. |
| Photolysis of brominated species | Wavelength, presence of sensitizers | Accurate photolysis rates (J-values) in different atmospheric layers. |
| Radical-radical reactions (e.g., BrO + HO₂) | Pressure, temperature, humidity | Well-defined rate constants for key termination and propagation steps. |
Exploration of Novel Formation and Loss Pathways
Current atmospheric models include established pathways for the formation and loss of reactive bromine species originating from the interaction with peroxides. A primary pathway involves the oxidation of bromide by various agents, leading to volatile bromine compounds. conicet.gov.arcopernicus.org However, field observations often reveal discrepancies with model predictions, suggesting that our understanding of the sources and sinks of these compounds is incomplete. polyu.edu.hk
A crucial area for future research is the identification and characterization of novel chemical pathways. This includes exploring the role of lesser-studied organic peroxides in bromine activation. semanticscholar.org The reaction of gas-phase radicals with bromine-containing aerosols could also represent an overlooked source or sink. For example, the formation of cyanogen (B1215507) bromide (BrCN) from the reaction of active bromine with reduced nitrogen compounds on ice or particle surfaces is a known but poorly quantified pathway. researchgate.net Furthermore, the uptake of bromine nitrate (B79036) (BrONO₂) and its subsequent hydrolysis on aerosol surfaces to form HOBr is a significant process that requires more detailed investigation. oup.com Unaccounted-for reactions among different bromine species may also explain discrepancies between models and observations. polyu.edu.hk
Enhanced Understanding of Heterogeneous and Multiphase Processes
Reactions occurring at the interface between gas and condensed phases (liquids or solids) are critically important in atmospheric bromine chemistry. The surfaces of aerosols, cloud droplets, and ice or snow particles provide unique environments where reactions that are slow in the gas phase can proceed rapidly. copernicus.org The "bromine explosion," an autocatalytic cycle that rapidly releases large amounts of bromine, is driven by heterogeneous reactions on saline surfaces.
Future work must focus on the molecular-level details of these processes. Key unresolved questions include how the physical state and chemical composition of an aerosol particle affect its reactivity. polyu.edu.hk For example, the uptake of peroxides and bromine compounds can be dominated by chemical processes rather than simple physical absorption. semanticscholar.org The restructuring of the snowpack over time can bury bromide, making it inaccessible to gas-phase oxidants like ozone and effectively shutting down its reactivity. copernicus.org The competition between different oxidants (e.g., ozone vs. hydrogen peroxide) for bromide on these surfaces also needs to be better understood. Research combining advanced surface science techniques with atmospheric measurements is needed to unravel the complexities of these multiphase interactions. copernicus.orgcapes.gov.br
Development of More Accurate Computational Models for Complex Systems
Computational models are indispensable tools for integrating our knowledge of chemical processes to simulate the complex atmospheric system. polyu.edu.hk However, the accuracy of these models is limited by our incomplete understanding of the underlying chemistry and by the computational cost of representing detailed chemical mechanisms. oup.com For bromine-peroxide chemistry, models often struggle to reproduce observed concentrations of key species like molecular bromine (Br₂). polyu.edu.hk
A major direction for future research is the development and application of more sophisticated computational methods. Quantum chemical calculations can be used to investigate reaction mechanisms and energetics for which no experimental data exists, such as the formation of intermediate complexes like RO₄R' tetroxides from peroxy radical self-reactions. pnas.orgacs.org These theoretical results can then be used to develop more accurate parameterizations for large-scale atmospheric models. Furthermore, advanced box models that incorporate detailed, explicit chemical mechanisms are needed to test our understanding against comprehensive field measurements and to pinpoint specific knowledge gaps. oup.com Integrating detailed microphysical processes of aerosols with complex chemical schemes remains a significant challenge. polyu.edu.hk
Integration of Laboratory and Field Measurements for Atmospheric Model Validation
A synergistic approach combining laboratory experiments, field observations, and modeling is essential for advancing the science of atmospheric bromine-peroxide chemistry. Laboratory studies provide fundamental parameters like reaction rate constants and uptake coefficients in controlled environments. semanticscholar.orgcopernicus.org Field measurements, in turn, provide the real-world context and the ultimate test for our understanding. polyu.edu.hkcopernicus.org
Future research must prioritize the integration of these different approaches. Coordinated campaigns where new, highly sensitive instruments are deployed alongside established measurement techniques can provide rich datasets to challenge and refine atmospheric models. copernicus.orgacs.org For example, Cavity-Enhanced Differential Optical Absorption Spectroscopy (CE-DOAS) allows for in-situ measurements of species like BrO without the inlet losses that can affect other methods. copernicus.org Models constrained by a comprehensive suite of observed chemical species and meteorological parameters can be used to evaluate the impact of specific chemical pathways, such as the role of halogen chemistry in boosting atmospheric oxidation capacity. oup.com This iterative process of measurement, modeling, and laboratory investigation is the most robust path toward resolving the outstanding questions in bromine-peroxide atmospheric chemistry.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing bromine peroxide (Br₂O₂) in controlled laboratory conditions?
- Methodological Answer : this compound can be synthesized via controlled oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂) in acidic media. Key steps include:
Reagent Preparation : Use a molar ratio of Br₂:H₂O₂ (1:1.2) to minimize side reactions (e.g., BrO₃⁻ formation).
Acidic Medium : Add H₂SO₄ (0.5 M) to stabilize intermediates and enhance reaction kinetics .
Temperature Control : Maintain <10°C to prevent thermal decomposition .
-
Characterization : Validate synthesis via UV-Vis spectroscopy (λmax = 350 nm for Br₂O₂) and Raman spectroscopy (peak at 680 cm⁻¹ for O-O stretching) .
Synthesis Parameter Optimal Value Deviation Risk H₂O₂ Concentration 30% w/w Over-oxidation pH 1.5–2.0 BrO₃⁻ formation Reaction Time 2–4 hours Decomposition
Q. How can researchers characterize the purity and stability of this compound?
- Methodological Answer :
- Purity Analysis :
Elemental Analysis : Confirm Br:O ratio (2:2) with deviations <1% .
Chromatography : Use HPLC with a C18 column (retention time: 6.2 min for Br₂O₂) .
- Stability Testing :
Thermal Stability : Conduct thermogravimetric analysis (TGA) under N₂; decomposition onset at 40°C .
Light Sensitivity : Store in amber glass at -20°C; monitor peroxide concentration monthly via iodometric titration .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., BrO₃⁻ formation) impact the yield of this compound, and how can these be mitigated?
- Methodological Answer :
- Mechanistic Insight : this compound synthesis competes with bromate (BrO₃⁻) formation via over-oxidation. Radical intermediates (e.g., BrO·) drive this side reaction .
- Mitigation Strategies :
Radical Scavengers : Add 0.1 M urea to quench BrO· radicals .
Stoichiometric Control : Limit H₂O₂ excess to <20% .
-
Data Analysis : Use kinetic modeling (e.g., pseudo-first-order rate constants) to quantify BrO₃⁻/Br₂O₂ selectivity.
Condition Br₂O₂ Yield BrO₃⁻ Yield Without Urea 62% 28% With Urea (0.1 M) 85% 5%
Q. What experimental design considerations are critical for studying this compound’s role in radical chain reactions (e.g., alkene bromination)?
- Methodological Answer :
- Radical Initiation : Use trace Fe³⁺ or UV light to generate Br· radicals from Br₂O₂ .
- Chain Propagation Monitoring :
EPR Spectroscopy : Detect Br· radicals (g-factor = 2.0023) .
Quenching Experiments : Introduce TEMPO (a radical scavenger) to isolate reaction steps .
- Contradiction Handling : If unexpected regioselectivity occurs (e.g., anti-Markovnikov addition), verify peroxide purity and rule out HBr contamination via FTIR (HBr peak at 2450 cm⁻¹) .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH° of Br₂O₂)?
- Methodological Answer :
- Data Reconciliation : Cross-reference calorimetric studies (e.g., bomb calorimetry) with computational methods (DFT at B3LYP/6-311+G* level). Discrepancies >10 kJ/mol suggest experimental artifacts .
- Critical Factors :
Sample Purity : Ensure >98% purity via elemental analysis .
Reaction Conditions : Standardize pressure (1 atm) and solvent effects (e.g., aqueous vs. non-polar media) .
Research Challenges & Safety
Q. What protocols ensure safe handling and disposal of this compound in academic labs?
- Methodological Answer :
- Labeling : Record receipt/opening dates, test peroxide content bimonthly .
- Deactivation : Treat with 10% NaHSO₃ to reduce Br₂O₂ to Br⁻ before disposal .
- Emergency Measures : Use fume hoods (≥100 fpm airflow) and acid-resistant gloves (e.g., Viton®) .
Q. How do solvent choices influence this compound’s reactivity in catalytic cycles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
